![molecular formula C20H25F3N6O B11086084 2-(piperidin-1-yl)-4-[(2R)-2-(pyridin-3-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B11086084.png)
2-(piperidin-1-yl)-4-[(2R)-2-(pyridin-3-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
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Overview
Description
2-PIPERIDINO-4-[(2R)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazine ring substituted with piperidino, pyridyl, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PIPERIDINO-4-[(2R)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trichloro-1,3,5-triazine with piperidine, followed by the introduction of the pyridyl and trifluoroethoxy groups, can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-PIPERIDINO-4-[(2R)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
2-PIPERIDINO-4-[(2R)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-PIPERIDINO-4-[(2R)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups, known for its coordination chemistry applications.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with significant biological activity, including antiproliferative effects.
Uniqueness
2-PIPERIDINO-4-[(2R)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25F3N6O |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-4-[(2R)-2-pyridin-3-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C20H25F3N6O/c21-20(22,23)14-30-19-26-17(28-10-3-1-4-11-28)25-18(27-19)29-12-5-2-8-16(29)15-7-6-9-24-13-15/h6-7,9,13,16H,1-5,8,10-12,14H2/t16-/m1/s1 |
InChI Key |
FPOSTFQCLUINPX-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OCC(F)(F)F)N3CCCC[C@@H]3C4=CN=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OCC(F)(F)F)N3CCCCC3C4=CN=CC=C4 |
Origin of Product |
United States |
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